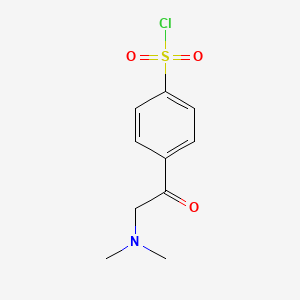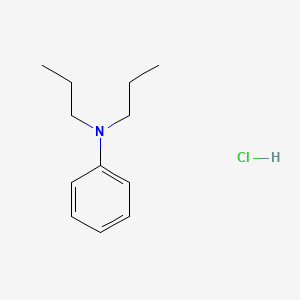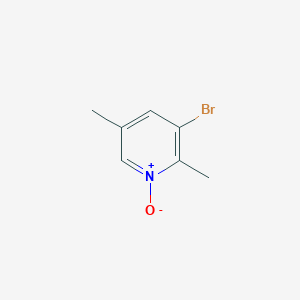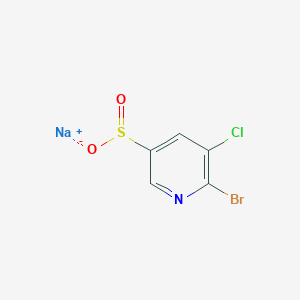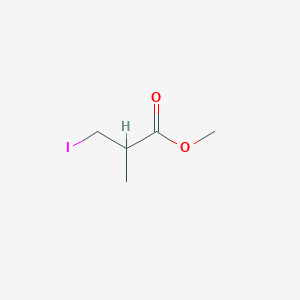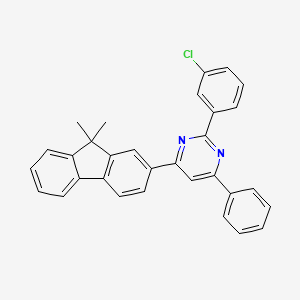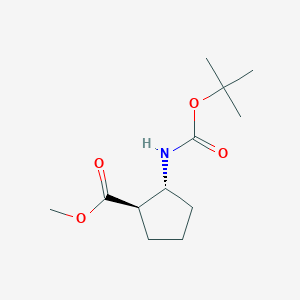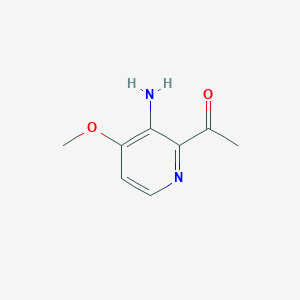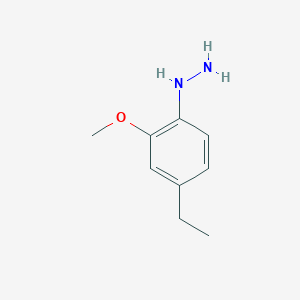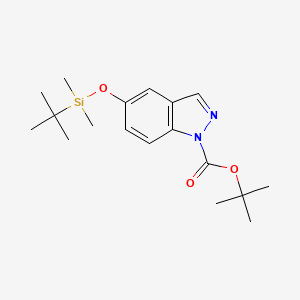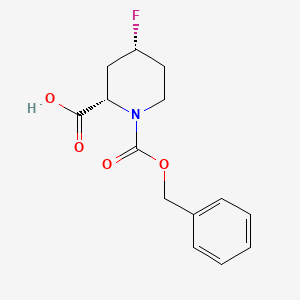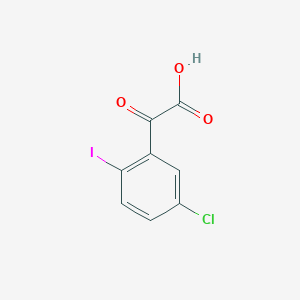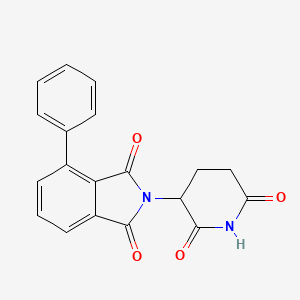
2-(2,6-Dioxopiperidin-3-yl)-4-phenylisoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dioxopiperidin-3-yl)-4-phenylisoindoline-1,3-dione is a compound of significant interest in the field of medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-4-phenylisoindoline-1,3-dione typically involves several steps. One common method includes the cyclization of a precursor compound in the presence of an acid, such as benzenesulfonic acid, in solvents like acetonitrile or methyltetrahydrofuran . The process may also involve the use of protecting groups and subsequent deprotection steps to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-4-phenylisoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: Commonly used to introduce different functional groups into the molecule.
Addition Reactions: Utilized to form more complex derivatives.
Reductive Amination: Employed for the rapid conjugation with carboxyl linkers.
Common Reagents and Conditions
Substitution Reactions: Often carried out using halogenated reagents and bases.
Addition Reactions: Typically involve the use of catalysts and specific reaction conditions to ensure high selectivity.
Reductive Amination: Requires reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions include various derivatives that can be further utilized in medicinal chemistry for the development of new therapeutic agents .
Applications De Recherche Scientifique
2-(2,6-Dioxopiperidin-3-yl)-4-phenylisoindoline-1,3-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-4-phenylisoindoline-1,3-dione involves its interaction with specific molecular targets, such as cereblon, a component of the E3 ubiquitin ligase complex . By binding to cereblon, the compound can modulate the degradation of target proteins, leading to the suppression of disease-related pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lenalidomide: Another immunomodulatory drug that targets cereblon and is used in the treatment of multiple myeloma.
Pomalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)-4-phenylisoindoline-1,3-dione stands out due to its specific structural features that allow for unique interactions with molecular targets, making it a valuable compound in the development of targeted therapies .
Propriétés
Formule moléculaire |
C19H14N2O4 |
|---|---|
Poids moléculaire |
334.3 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C19H14N2O4/c22-15-10-9-14(17(23)20-15)21-18(24)13-8-4-7-12(16(13)19(21)25)11-5-2-1-3-6-11/h1-8,14H,9-10H2,(H,20,22,23) |
Clé InChI |
PQPJLCMKIFBTKI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



